盐酸氨基胍

描述

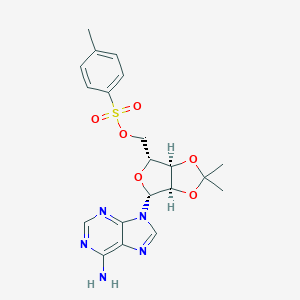

Aminoguanidine hydrochloride, also known as Aminoguanidine hydrochloride, is a useful research compound. Its molecular formula is CH7ClN4 and its molecular weight is 110.55 g/mol. The purity is usually 95%.

The exact mass of the compound Aminoguanidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aminoguanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminoguanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自由基生成导致的DNA损伤

氨基胍(AG)已被认定为抑制晚期糖基化终末产物(AGEs)形成并逆转糖基化介导的衰老损伤的有效药物。然而,Suji & Sivakami (2006)的一项研究指出,它在Fe+3存在下会损伤超螺旋质粒DNA,产生羟基自由基和过氧化氢。这引发了人们对其在糖尿病预防中不加区别地临床使用的担忧。

晶状体蛋白的糖基化

氨基胍在阻止蛋白质糖基化(非酶促糖基化)的活性羰基上的作用已在糖尿病并发症预防中得到强调。 Lewis & Harding (1990)证明,氨基胍与糖基化晶状体蛋白结合,并抑制糖基化的初始步骤,而不影响氨基甲酰化,表明其在预防白内障形成中的潜力。

过氧化氢酶抑制和过氧化氢生成

AG在糖尿病预防中的潜在益处被Ou & Wolff (1993)的研究结果所抵消,该研究发现它抑制过氧化氢酶并产生过氧化氢。这种双重作用引发了人们对其在糖尿病治疗中长期给药的担忧。

预防晚期糖基化终末产物形成

AG在预防AGE形成中的主要治疗作用在Thornalley (2003)的一项研究中得到强调。它与α,β-二羰基化合物快速反应以预防AGEs,表明其在糖尿病血管并发症中的价值。然而,它与各种生物分子的高反应性需要谨慎使用。

衍生物的抗心律失常活性

氨基胍衍生物的合成和抗心律失常活性的测试由Erczi 等人 (1993)研究。这项研究强调了氨基胍衍生物在开发新的抗心律失常药物中的潜力。

抑制晚期糖化终末产物

AG抑制RNase A上葡萄糖衍生的AGE形成的机制由Edelstein & Brownlee (1992)研究。他们的研究结果表明,AG主要与Amadori衍生的片段产物反应,这与其在糖尿病并发症预防中的临床应用有关。

血-视网膜屏障效应

AG对糖尿病大鼠血-视网膜屏障的有益作用由Cho 等人 (1991)证明,表明其在预防糖尿病视网膜病变中的潜力。

酶活性的稳定

AG在稳定S-腺苷甲硫氨酸脱羧酶(多胺生物合成中的酶)中的作用由Stjernborg & Persson (1993)证明。这一发现表明其影响超出了糖基化抑制。

抗氧化活性

AG的抗氧化活性与其他化合物进行了比较,由Yildiz 等人 (1998)突出显示,它在抑制自由基和代谢物方面是有效的,可能有助于其治疗作用。

组氨酸脱羧酶抑制

AG作为组氨酸脱羧酶的有效抑制剂,影响组胺代谢,由Kobayashi & Maudsley (1971)研究,表明其更广泛的生化意义。

作用机制

Target of Action

Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) and Aldose Reductase . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. Aldose Reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose .

Mode of Action

Aminoguanidine hydrochloride acts as an inhibitor of both NOS and Aldose Reductase . It inhibits the formation of glycosylated proteins, also known as advanced glycosylation end-products (AGEs), and has other actions including the inhibition of aldose reductase . This compound prevents the formation of AGEs without forming an adduct with the glycosylated peptide .

Biochemical Pathways

Aminoguanidine hydrochloride affects several biochemical pathways. It inhibits the formation of AGEs, which are involved in the pathogenesis of various diseases, including diabetic complications . By inhibiting NOS, it reduces the production of nitric oxide, a reactive nitrogen species involved in oxidative stress . It also inhibits Aldose Reductase, thereby affecting the polyol pathway .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of the compound .

Result of Action

Aminoguanidine hydrochloride has several molecular and cellular effects. It prevents lipid peroxidation, increases glutathione (GSH) levels, and recovers the glutathione S-transferase (GST) activity impaired by oxidative stress . It also inhibits the upregulation of iNOS, heat shock protein 27 (Hsp27), endothelial activation markers (VE-cadherin, PECAM), mesenchymal markers (vimentin, fascin, and HSP47), and inflammation markers (IL-1β, IL-6, Foxp3, and IL-10) .

Action Environment

The action, efficacy, and stability of Aminoguanidine hydrochloride can be influenced by various environmental factors. For instance, in a study investigating the effects of Aminoguanidine hydrochloride on tomato roots treated with short-term salt stress, it was found that the compound could dramatically rearrange polyamine catabolism and related reactive species backgrounds, especially the nitric oxide-related mechanisms . This suggests that environmental stressors, such as salt stress, can influence the action of Aminoguanidine hydrochloride.

安全和危害

Aminoguanidine hydrochloride may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure. It should be used only in well-ventilated areas and personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided .

生化分析

Biochemical Properties

Aminoguanidine hydrochloride is a diamine oxidase and nitric oxide synthase inhibitor . It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone . It also inhibits selectively inducible nitric oxide synthase and scavenges reactive oxygen species, thus being an antioxidant agent protecting various cells and tissues from oxidative stress .

Cellular Effects

Aminoguanidine hydrochloride has been shown to have anti-inflammatory and radical scavenging properties . It prevents lipid peroxidation, increases GSH levels, and recovers the GST activity impaired by IRI . It also inhibits elements of inflammation, endothelial activation, and mesenchymal transition during IRI .

Molecular Mechanism

Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In a study, aminoguanidine hydrochloride was administered in drinking water at 1 g/l from the time rats were 6 months until they were 24 months of age . The antioxidant effect of aminoguanidine hydrochloride was studied measuring GSSH/GSSG ratio, GST activity, lipoperoxidation, iNOS, and Hsp27 levels .

Dosage Effects in Animal Models

In a study, the antioxidant effects of aminoguanidine hydrochloride (50 mg/kg, intraperitoneal) were investigated and its association with molecular pathways activated by IRI (30 min/48 h) in the kidney of rats was studied . The study showed that aminoguanidine hydrochloride prevented lipid peroxidation, increased GSH levels, and recovered the GST activity impaired by IRI .

Metabolic Pathways

Aminoguanidine hydrochloride reportedly inhibits the formation of glycosylated proteins (advanced glycation end-products) and has other actions including inhibition of aldose reductase . This suggests that aminoguanidine hydrochloride is involved in the metabolic pathways that involve the formation of glycosylated proteins and aldose reductase .

属性

IUPAC Name |

amino(diaminomethylidene)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDZFAGVPPMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH+]N)(N)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-17-4 (Parent) | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

110.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16139-18-7, 1937-19-5 | |

| Record name | Aminoguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimagedine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbazamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aminoguanidine hydrochloride exert its effects?

A1: Aminoguanidine hydrochloride primarily acts as an inhibitor of advanced glycation end product (AGE) formation. It does so by reacting with reactive carbonyl groups present in glycation intermediates, thereby preventing the formation of AGEs. [] This inhibition has been shown to have therapeutic potential in mitigating complications associated with diabetes and aging. []

Q2: What are advanced glycation end products (AGEs) and how are they relevant to disease?

A2: AGEs are a complex family of compounds formed by the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. [] This process, known as glycation, alters the structure and function of these biomolecules. Accumulation of AGEs is implicated in the pathogenesis of diabetic complications, such as nephropathy, retinopathy, and neuropathy, as well as age-related diseases like atherosclerosis and Alzheimer's disease. []

Q3: What specific enzymes or pathways does aminoguanidine hydrochloride target?

A3: Aminoguanidine hydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] By inhibiting iNOS, aminoguanidine hydrochloride reduces the production of nitric oxide (NO), a signaling molecule implicated in inflammation and various physiological processes. [, ] This selective inhibition makes it a valuable tool for studying the role of iNOS in different biological systems.

Q4: Can aminoguanidine hydrochloride influence polyamine levels in plants?

A4: Research suggests that aminoguanidine hydrochloride can mimic the effects of mutations in the AtCuAOδ gene in Arabidopsis thaliana. [] This gene encodes a copper-containing amine oxidase involved in polyamine catabolism. Mutations in AtCuAOδ lead to increased putrescine, spermidine, and spermine levels, along with developmental changes like delayed germination and flowering. [] Aminoguanidine hydrochloride treatment of wild-type Arabidopsis seeds mimicked the delayed germination phenotype, suggesting its potential to influence polyamine homeostasis. []

Q5: What is the molecular formula and weight of aminoguanidine hydrochloride?

A5: The molecular formula of aminoguanidine hydrochloride is CH6N4 • HCl, and its molecular weight is 110.55 g/mol.

Q6: Has aminoguanidine hydrochloride demonstrated any catalytic properties?

A8: Aminoguanidine hydrochloride itself is not known to exhibit catalytic activity. It primarily functions as a nucleophile and a reactant in various chemical reactions. [, , , ]

Q7: Have there been any computational studies on aminoguanidine hydrochloride?

A9: Quantum chemical calculations have been employed to determine the ¹³C magnetic shielding tensors of aminoguanidine hydrochloride. [] These calculations, performed using density functional theory (DFT), provide insights into the electronic structure and properties of the molecule. [] Such computational approaches can aid in understanding structure-activity relationships and designing new derivatives with improved properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

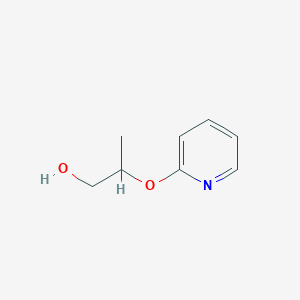

![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)

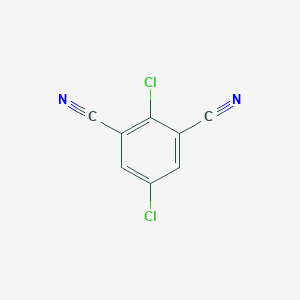

![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)